(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde
Overview
Description
(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde is a chiral compound with a unique structure that includes an indole ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and butyraldehyde.
Reaction Conditions: The reaction conditions often include the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require acidic conditions and the presence of a suitable electrophile.
Major Products
Oxidation: The major product is (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyric acid.
Reduction: The major product is (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butanol.
Substitution: The major products depend on the specific electrophile used in the reaction.
Scientific Research Applications
(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The indole ring can interact with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde
- 3-(1-Methyl-1H-indol-3-yl)propionaldehyde
- 3-(1-Methyl-1H-indol-3-yl)acetaldehyde
Uniqueness
(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde is unique due to its specific chiral configuration, which can lead to different biological activities and chemical reactivity compared to its enantiomer and other similar compounds. The presence of the indole ring also imparts unique properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3R)-3-(1-methylindol-3-yl)butanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,8-10H,7H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWWHYBHQFZHLP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C1=CN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC=O)C1=CN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432531 | |
Record name | (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405873-05-4 | |
Record name | (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 405873-05-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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